molecular formula C12H17NO3 B8594954 2,2-Dimethoxy-N-(1-phenylethyl)acetamide CAS No. 62373-65-3

2,2-Dimethoxy-N-(1-phenylethyl)acetamide

Cat. No.: B8594954
CAS No.: 62373-65-3
M. Wt: 223.27 g/mol
InChI Key: CISYCQXGKZRZKU-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62373-65-3

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2,2-dimethoxy-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C12H17NO3/c1-9(10-7-5-4-6-8-10)13-11(14)12(15-2)16-3/h4-9,12H,1-3H3,(H,13,14)

InChI Key

CISYCQXGKZRZKU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(OC)OC

Origin of Product

United States

Synthetic Methodologies for 2,2 Dimethoxy N 1 Phenylethyl Acetamide and Analogous Acylacetals

Direct Acylation Approaches for N-(1-Phenylethyl)amines

Direct acylation of N-(1-phenylethyl)amine represents a straightforward and common strategy for the synthesis of the target compound. This approach focuses on the formation of the amide linkage by reacting the amine with a suitable derivative of 2,2-dimethoxyacetic acid.

Condensation Reactions with 2,2-Dimethoxyacetic Acid Derivatives

The direct condensation of N-(1-phenylethyl)amine with 2,2-dimethoxyacetic acid typically requires the use of coupling agents to facilitate the formation of the amide bond. Reagents such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed in organic synthesis for this purpose. The reaction mechanism involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack by the amine.

While direct protocols are not extensively detailed in the literature for this specific molecule, the general principles of peptide coupling are applicable. For instance, the coupling of various aniline derivatives with functionalized carboxylic acids has been successfully achieved using EDC in combination with 4-dimethylaminopyridine (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (HOBt) nih.gov. These conditions have proven effective for electron-deficient amines, suggesting their potential applicability to the N-acylation of 1-phenylethylamine (B125046). The yield of such reactions is highly dependent on the specific substrates and reaction conditions nih.gov.

Another approach involves the use of esters of 2,2-dimethoxyacetic acid, such as methyl 2,2-dimethoxyacetate. The reaction of phenylethylamine with methyl acrylate has been studied, indicating that N-acylation with esters is a viable pathway, although reaction conditions such as solvent and temperature play a crucial role in the outcome researchgate.net. For instance, lipase-catalyzed N-acylation of racemic α-phenylethylamine with 2-alkoxyacetate esters has been shown to proceed with high conversion and excellent enantiopurity, highlighting an enzymatic approach to this transformation nih.gov.

Application of Activated Acylating Agents and Catalytic Systems

To enhance the reactivity of the acylating species, 2,2-dimethoxyacetic acid can be converted into a more reactive derivative, such as an acyl chloride (2,2-dimethoxyacetyl chloride) or an anhydride. The synthesis of acyl chlorides can be achieved by reacting the corresponding carboxylic acid with reagents like oxalyl chloride or thionyl chloride mdma.ch. The resulting acyl chloride can then react readily with N-(1-phenylethyl)amine, typically in the presence of a base to neutralize the HCl byproduct.

Catalytic systems can also be employed to promote the acylation reaction. For example, nickel(II) chloride (NiCl₂) has been demonstrated as an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine derivatives nih.gov. This method offers an environmentally friendly alternative to traditional coupling reagents, with toluene being an effective solvent and catalyst loadings of around 10 mol% providing excellent yields nih.govfigshare.com. The electronic and steric properties of the substituents on both the acid and amine can significantly influence the reaction yield nih.gov.

Enzymatic catalysis offers a highly selective method for the acylation of amines. Lipase (B570770) B from Candida antarctica (CALB) has been successfully used to catalyze the N-acylation of racemic 1-phenylethylamine with various 2-alkoxyacetate esters nih.gov. These reactions can be performed under both batch and continuous-flow conditions, with isopropyl 2-propoxyacetate being identified as a particularly effective acylating agent for achieving high yields and enantiomeric excesses nih.gov.

Acylating AgentCatalyst/ReagentAmineKey Findings
2,2-Dimethoxyacetic AcidEDC, DMAP, HOBtAniline DerivativesEffective for electron-deficient amines nih.gov.
Methyl AcrylateProtic SolventsPhenylethylamineSolvent choice significantly influences reaction rate researchgate.net.
2-Alkoxyacetate EstersLipase B (CALB)rac-1-PhenylethylamineHigh conversion and excellent enantioselectivity nih.gov.
Phenylacetic Acid DerivativesNiCl₂Benzylamine DerivativesModerate to excellent yields in toluene nih.gov.

Strategies Involving Dimethoxyacetaldehyde Precursors

An alternative synthetic strategy involves the use of precursors containing the dimethoxyacetaldehyde moiety. This approach builds the final molecule by first incorporating the protected aldehyde functionality and then forming the amide bond.

Reactions of Aminoacetaldehyde Dimethyl Acetal (B89532) with Halogenated Acetamide (B32628) Derivatives

This method utilizes aminoacetaldehyde dimethyl acetal as a key building block. This commercially available compound contains both the protected aldehyde and a primary amine group. The synthesis of N-(2,2-dimethoxyethyl)acetamide derivatives can be achieved by reacting aminoacetaldehyde dimethyl acetal with a suitable halogenated acetamide. For example, the reaction of aminoacetaldehyde dimethyl acetal with chloroacetamide in the presence of a base would lead to the formation of an N-substituted acetamide.

A related patent describes the preparation of N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide by reacting N-(2-phenyl)ethyl-2-amino acetamide with chloroacetaldehyde dimethyl acetal in a two-phase system with a phase-transfer catalyst google.com. This demonstrates the feasibility of coupling an amine with a halogenated acetal derivative. Similarly, the synthesis of N-(2,2-dimethoxyethyl)acrylamide has been reported by reacting aminoacetaldehyde dimethyl acetal with acryloyl chloride, yielding the product in high yield prepchem.com.

Furthermore, aminoacetaldehyde dimethyl acetal can be prepared from chloroacetaldehyde dimethyl acetal by reaction with ammonia (B1221849), often under pressure and elevated temperatures patsnap.comgoogle.comgoogle.com. This precursor, chloroacetaldehyde dimethyl acetal, can in turn be synthesized from vinyl acetate (B1210297) and chlorine patsnap.com.

Optimization of Reaction Conditions for Yield and Purity in Acylacetal Formation

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired acylacetal. Key parameters to consider include the choice of solvent, temperature, catalyst, and the nature of the reactants.

In the direct amidation of phenylacetic acid with benzylamine catalyzed by NiCl₂, a study of various solvents revealed that toluene provided the highest yield (99.2%) after 20 hours at 110°C nih.gov. Non-polar solvents generally performed better than polar aprotic or protic solvents nih.gov. The catalyst loading was also optimized, with 10 mol% NiCl₂ found to be sufficient for achieving excellent yields nih.gov.

For coupling reactions involving EDC, the addition of HOBt as a catalytic additive has been shown to improve yields nih.gov. The choice of base is also critical, particularly when using acyl chlorides, to effectively scavenge the generated acid and drive the reaction to completion.

In enzymatic resolutions, the choice of acyl donor and solvent can significantly impact both the reaction rate and the enantioselectivity. For the lipase-catalyzed acylation of 1-phenylethylamine, isopropyl 2-propoxyacetate was found to be a superior acylating agent compared to other 2-alkoxyacetates nih.gov.

Reaction TypeParameterOptimized ConditionOutcome
NiCl₂-catalyzed amidationSolventToluene99.2% yield nih.gov
NiCl₂-catalyzed amidationCatalyst Loading10 mol%Excellent yield nih.gov
EDC couplingAdditiveCatalytic HOBtImproved yield nih.gov
Lipase-catalyzed acylationAcylating AgentIsopropyl 2-propoxyacetateHigh yield and enantioselectivity nih.gov

Chemo- and Regioselective Considerations in the Formation of Acylacetal Structures

When dealing with multifunctional molecules, chemo- and regioselectivity become important considerations. In the context of synthesizing 2,2-dimethoxy-N-(1-phenylethyl)acetamide, these issues may arise if other reactive functional groups are present in the starting materials.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, if a starting material contains both a primary and a secondary amine, the acylation reaction may proceed at different rates for each, or a selective acylating agent may be required. Diacylaminoquinazolinones have been shown to be highly selective acylating agents for primary amines in the presence of secondary amines researchgate.net. Similarly, methods have been developed for the chemoselective acylation of primary amines and amides with potassium acyltrifluoroborates under acidic conditions, which tolerate a wide range of other functional groups, including alcohols and carboxylic acids organic-chemistry.orgacs.org.

Regioselectivity, the preference for reaction at one position over another, is also a key consideration in the synthesis of complex molecules. For instance, in the α-phosphonylation of unprotected alicyclic amines, amines with an existing α-substituent undergo regioselective α'-phosphonylation nih.gov. While not directly applicable to the target molecule, this principle highlights the importance of directing groups and steric hindrance in controlling the site of reaction. In the synthesis of multifunctional allylic amines, a highly regioselective hydrosilylation of propargylic amines has been achieved using a specific platinum catalyst system nih.gov.

For the synthesis of this compound, if the 1-phenylethylamine starting material were to contain other nucleophilic groups, such as a hydroxyl group, protecting group strategies might be necessary to ensure that acylation occurs specifically at the nitrogen atom.

Stereoselective Synthesis and Chiral Induction in N 1 Phenylethyl Acetamides

Enantioselective Synthesis of 1-Phenylethylamine (B125046) Precursors as Chiral Scaffolds

Chiral 1-phenylethylamine (α-PEA) is a widely utilized chiral building block in asymmetric synthesis. nih.govnih.gov Its availability in both enantiomeric forms makes it a valuable precursor for the synthesis of a wide array of enantiopure products, including pharmaceuticals and agrochemicals. nih.gov The synthesis of enantiomerically pure 1-phenylethylamine itself is a critical first step. While classical resolution of racemic α-PEA using chiral acids like tartaric acid or O-functionalized lactic acid is a common method, direct stereoselective syntheses have also been developed. nih.gov

One notable advancement involves the combination of Wacker oxidation and amine dehydrogenase (AmDH)-catalyzed reductive amination for the asymmetric hydroamination of styrene (B11656). researchgate.net This chemoenzymatic approach provides a direct route to the chiral amine precursor. nih.gov Furthermore, the resolution of racemic α-PEA and its derivatives can be efficiently achieved using immobilized enzymes, such as lipase (B570770) B from Candida antarctica (often known by the commercial name Novozym 435). nih.govresearchgate.net For instance, the lipase-catalyzed resolution of (R,S)-1-(4-chlorophenyl)ethylamine is a key step in the synthesis of an enantiomeric triazolopyrimidine herbicide. researchgate.net These methods underscore the importance of securing enantiomerically pure 1-phenylethylamine as a foundational scaffold for subsequent stereoselective reactions. nih.govresearchgate.net

Application of the 1-Phenylethyl Moiety as a Chiral Auxiliary

The 1-phenylethyl group is a privileged chiral auxiliary, meaning it has a proven track record of success in inducing stereoselectivity in a variety of chemical transformations. nih.govmdpi.com It is frequently employed in the diastereoselective synthesis of medicinal substances and natural products. nih.govmdpi.comdntb.gov.ua The chiral auxiliary is covalently attached to a prochiral substrate, and its stereogenic center influences the approach of reagents, leading to the preferential formation of one diastereomer over the other. cdnsciencepub.com After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled.

Influence of Chiral Auxiliary on Diastereoselectivity and Enantiomeric Excess

The effectiveness of a chiral auxiliary is measured by its ability to induce high diastereoselectivity, which in turn leads to a high enantiomeric excess (ee) of the final product after removal of the auxiliary. The 1-phenylethylamine moiety has demonstrated considerable success in this regard. mdpi.comnih.gov For instance, in the synthesis of (+)-lortalamine, (S)-α-PEA was used as a chiral auxiliary to prepare a key intermediate, N-[(S)-α-phenylethyl]-4-piperidone. mdpi.com Similarly, it is a crucial auxiliary in the synthesis of (R)-ramatroban. mdpi.com The stereochemical outcome of these reactions is directly influenced by the configuration of the 1-phenylethylamine used. The steric and electronic properties of the phenyl and methyl groups on the chiral auxiliary create a biased environment that directs the incoming reagents to one face of the molecule.

Dynamic Kinetic Resolution Strategies for Optically Active Acetamides

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of a product. d-nb.info This is a significant improvement over traditional kinetic resolution, which has a maximum theoretical yield of 50%. d-nb.info DKR combines a kinetic resolution step, which selectively transforms one enantiomer of the racemate, with an in situ racemization of the remaining, slower-reacting enantiomer. d-nb.infonih.gov

Enzyme-Catalyzed Resolutions (e.g., Lipase-mediated)

Enzymes, particularly lipases, are frequently used as catalysts in the resolution step of DKR due to their high enantioselectivity. nih.govresearchgate.netnih.gov Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435, is a workhorse in this field. researchgate.netbeilstein-journals.orgnih.gov In the context of N-(1-phenylethyl)acetamides, DKR can be used to produce enantiomerically pure amides from racemic 1-phenylethylamine. researchgate.netbeilstein-journals.org The process involves the lipase-catalyzed acylation of the amine. researchgate.netbeilstein-journals.org One enantiomer of the amine reacts faster with an acyl donor, forming the corresponding amide, while the other enantiomer reacts more slowly. researchgate.netbeilstein-journals.org

A study on the DKR of (±)-1-phenylethylamine employed CALB for the resolution and a ruthenium complex for the racemization of the unreacted amine. researchgate.netbeilstein-journals.orgnih.gov The choice of acyl donor was found to be crucial. d-nb.inforesearchgate.netbeilstein-journals.org While isopropyl acetate (B1210297) can be used, alkyl methoxyacetates, such as methyl methoxyacetate (B1198184) or ethyl methoxyacetate, were found to be more efficient, allowing for lower catalyst loadings to achieve high yield and enantiomeric excess of the desired (R)-2-methoxy-N-(1-phenylethyl)acetamide. d-nb.inforesearchgate.netbeilstein-journals.org For example, using ethyl methoxyacetate on a 10 mmol scale resulted in a 90% yield and 97% ee of the product. d-nb.info

Dynamic Kinetic Resolution of (±)-1-Phenylethylamine Using CALB and a Ru-Catalyst
Scale (mmol)Acyl DonorYield (%)Enantiomeric Excess (ee, %)
10Ethyl Methoxyacetate9097
45Methyl Methoxyacetate8398

Transition Metal-Catalyzed Racemization in Dynamic Kinetic Resolution Systems

The success of a DKR process hinges on the compatibility of the enzyme-catalyzed resolution and the racemization of the slower-reacting enantiomer. nih.govrsc.org Transition metal complexes are often employed as catalysts for this racemization. acs.orgresearchgate.netnih.gov In the DKR of primary amines, ruthenium catalysts, such as the Shvo catalyst, have proven to be highly effective. researchgate.netbeilstein-journals.orgnih.gov These catalysts facilitate the racemization of the amine substrate in situ, allowing the slower-reacting enantiomer to be converted into the faster-reacting one, which can then be acylated by the enzyme. researchgate.netbeilstein-journals.org This continuous racemization and resolution process ultimately leads to a high yield of a single enantiomer of the acylated product. d-nb.info The combination of a highly selective enzyme and an efficient and compatible transition metal racemization catalyst is key to the successful implementation of DKR for the synthesis of optically active acetamides. nih.gov

Asymmetric Reductive Amination for the Synthesis of Chiral Amine Intermediates

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and fine chemical manufacturing. researchgate.netacs.org One of the most direct and efficient methods for achieving this is the asymmetric reductive amination (ARA) of prochiral ketones. researchgate.net This process is central to producing key intermediates like chiral 1-phenylethylamine, the precursor amine for compounds such as 2,2-Dimethoxy-N-(1-phenylethyl)acetamide. The reaction involves the condensation of a ketone, in this case, acetophenone (B1666503), with an amine source, followed by a stereoselective reduction of the resulting imine or enamine intermediate. The stereoselectivity is controlled by a chiral catalyst, leading to the preferential formation of one enantiomer.

Transition metal catalysis, particularly with iridium, rhodium, and ruthenium complexes, has proven highly effective for this transformation. These catalytic systems typically employ chiral phosphine (B1218219) ligands to create a chiral environment around the metal center, which directs the hydrogenation of the C=N double bond with high fidelity. google.com

A notable example involves the use of an Iridium-f-Binaphane catalytic system. google.com Research has shown this system to be highly active and enantioselective for imine reduction. In the direct reductive amination of acetophenone, this catalyst has achieved high enantiomeric excess (ee). For instance, the amination of acetophenone using this system can yield the corresponding chiral amine with up to 94% ee. google.com The efficiency of these reactions is often enhanced by the presence of additives, such as iodine or titanium oxides, which can facilitate the reduction of the imine intermediate. google.com

Table 1: Effect of Chiral Ligands on Iridium-Catalyzed Asymmetric Reductive Amination of Acetophenone
EntryChiral LigandEnantiomeric Excess (ee)Reference
1f-Binaphane94% google.com
2(R)-BINAP16% google.com
3(R)-BIPHEP25% google.com
Data adapted from research on Ir-catalyzed asymmetric reductive amination, highlighting the superior performance of the f-Binaphane ligand. google.com

Beyond transition metal catalysis, biocatalysis offers a powerful and environmentally benign alternative. frontiersin.orgnih.gov Enzymes such as transaminases (TAs), amine dehydrogenases (AmDHs), and reductive aminases (RedAms) can catalyze the reductive amination of ketones with exceptional stereoselectivity. frontiersin.orgnih.gov These enzymatic methods operate under mild conditions and often yield products with very high enantiomeric purity (>99% ee). nih.govnih.gov

For example, a chemoenzymatic one-pot process has been developed that combines the Wacker oxidation of styrene to acetophenone with a subsequent reductive amination using an engineered enzyme and ammonia (B1221849) as the nitrogen source. nih.govacs.org This method achieves nearly quantitative conversion of styrene to (R)-α-phenylethylamine with an enantiomeric excess of 99%. nih.gov Similarly, transaminases have been used to convert acetophenone into (S)-1-phenylethylamine, employing an amine donor like isopropylamine. researchgate.net

Table 2: Comparison of Catalytic Systems for Asymmetric Synthesis of 1-Phenylethylamine
Catalyst TypeSpecific Catalyst/EnzymeSubstrateProductEnantiomeric Excess (ee)Reference
Transition MetalIr-f-Binaphane ComplexAcetophenone1-Phenylethylamine94% google.com
BiocatalystEngineered TransaminaseStyrene (via Acetophenone)(R)-1-Phenylethylamine99% nih.gov
BiocatalystTransaminase (ω-TA)Acetophenone(S)-1-Phenylethylamine>99% nih.gov
This table summarizes the effectiveness of different catalytic approaches for the asymmetric synthesis of the chiral amine intermediate.

The choice between transition metal catalysis and biocatalysis often depends on factors such as substrate scope, cost, and process scalability. However, both methodologies provide robust pathways to the chiral 1-phenylethylamine intermediate, which is essential for the subsequent synthesis of this compound. The high degree of stereocontrol achieved in this amination step is critical, as it directly dictates the enantiomeric purity of the final acetamide (B32628) product.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis of N-(1-Phenylethyl)acetamides

The three-dimensional arrangement of atoms in N-(1-phenylethyl)acetamides is complex due to the presence of multiple rotatable bonds, specifically the amide C-N bond, the N-Cα bond, and the Cα-C(phenyl) bond. Molecular modeling and conformational analysis are employed to identify the most stable conformers and the energy barriers between them.

Research on related N,N-disubstituted (1-phenylethyl)acetamides has utilized methods like the MM2 force field and semi-empirical AM1 calculations to study their stereochemistry. rsc.org These studies identify two primary dynamic processes: the rotation around the amide C-N bond, which exchanges the groups in the E and Z positions, and a lower-energy process involving the rotation of the 1-phenylethyl groups themselves. rsc.org For a monosubstituted compound like 2,2-Dimethoxy-N-(1-phenylethyl)acetamide, the key conformational features would be the torsion angles defining the orientation of the dimethoxyacetyl group relative to the N-(1-phenylethyl) moiety.

Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, are also standard for performing conformational analysis on acetamide (B32628) derivatives. nih.gov These studies typically reveal the existence of a few low-energy conformers. For instance, in similar acyclic amides, gauche and cis conformers are often identified as the most stable arrangements in the gas phase. nih.gov The relative stability of these conformers is governed by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding.

Table 1: Computational Methods for Conformational Analysis of Acetamides
MethodBasis SetKey FindingsReference
MM2 / AM1Not ApplicableIdentified amide rotation and phenyl group rotation as key dynamic processes. rsc.org
DFT (B3LYP)6-311++G(d,p)Determined stable conformers (e.g., gauche, cis) and their relative energies. nih.gov
CASPT2cc-pVTZAnalyzed potential energy surfaces for ground and excited electronic states. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations provide a detailed picture of the electronic environment within the this compound molecule. DFT and Hartree-Fock (HF) methods are commonly used to optimize the molecular geometry and analyze the electronic structure. tandfonline.com

Natural Bond Orbital (NBO) analysis is a critical technique for understanding bonding and intramolecular interactions. researchgate.net For acetamides, NBO analysis reveals the extent of electron delocalization from the nitrogen lone pair into the carbonyl π* antibonding orbital (n -> π*), which is characteristic of the amide resonance. mdpi.com This interaction is responsible for the planarity of the amide group and the rotational barrier around the C-N bond. In this compound, NBO analysis would also quantify hyperconjugative interactions involving the methoxy (B1213986) groups and the phenylethyl moiety. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict reactive sites. tandfonline.com The MEP map would show negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential near the amide N-H group, a site for nucleophilic interaction.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are invaluable for mapping out the pathways of chemical reactions, including the synthesis and potential decomposition of this compound. The formation of the amide bond, typically through the reaction of 1-phenylethylamine (B125046) with a derivative of 2,2-dimethoxyacetic acid, proceeds via a nucleophilic acyl substitution mechanism. patsnap.com Quantum chemical calculations can model this process, identifying the key tetrahedral intermediate and the transition states connecting reactants, intermediates, and products.

DFT calculations have been used to study the gas-phase decomposition (pyrolysis) of related N-substituted diacetamides. mdpi.com These studies propose mechanisms involving six-membered ring transition states where an α-hydrogen is extracted by the carbonyl oxygen. mdpi.com By calculating the activation energies and thermodynamic parameters for various potential pathways, the most likely reaction mechanism can be determined. mdpi.com Understanding these transition states is fundamental to predicting reactivity and stability. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations can accurately predict spectroscopic data, which is essential for structure verification. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is widely used to compute ¹H and ¹³C chemical shifts. tandfonline.com

Recent benchmark studies for predicting experimental ¹H NMR spectra have identified specific DFT functionals, such as Cramer's WP04, as being particularly effective, often yielding a mean absolute error of less than 0.1 ppm when paired with an appropriate basis set and a solvent model. github.io The standard workflow involves:

Performing a conformational search to identify all low-energy structures.

Optimizing the geometry of each conformer.

Calculating the NMR shielding tensors for each conformer.

Averaging the chemical shifts based on the Boltzmann population of the conformers. github.io

This approach would allow for the theoretical prediction of the complete ¹H and ¹³C NMR spectra of this compound, aiding in the assignment of experimental signals.

Table 2: Recommended Workflow for Computational ¹H NMR Prediction
StepRecommended Method/Level of TheoryPurposeReference
Conformational Searchcrest / GMMXIdentify low-energy conformers. github.io
Geometry OptimizationB3LYP-D3BJ / 6-31G(d)Obtain accurate structures for each conformer. github.io
NMR Shift CalculationWP04 / 6-311++G(2d,p) / PCM(solvent)Predict chemical shifts with high accuracy. github.io
AveragingBoltzmann WeightingCombine conformer predictions into a final spectrum. github.io

Structure-Reactivity Relationship (SRR) Studies through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies use computational methods to correlate molecular structure with biological activity or chemical reactivity. nih.govkg.ac.rs For a class of compounds like N-(1-phenylethyl)acetamides, QSAR models can be built to predict their properties based on calculated molecular descriptors.

These descriptors fall into several categories:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.

Topological: Descriptors based on the 2D graph of the molecule.

Physicochemical: Molar refractivity, logP. kg.ac.rs

By generating a set of these descriptors for a series of related acetamides and using statistical methods like Multiple Linear Regression (MLR), a mathematical model can be developed. nih.gov For example, QSAR studies on acetamide derivatives have successfully modeled their inhibitory activity against matrix metalloproteinases and their anticonvulsant activity. nih.govkg.ac.rs Such a model could predict the potential biological activity of this compound based on its unique structural and electronic features, guiding further experimental investigation. nih.gov

Applications in Synthetic Organic Chemistry

Utilization as Versatile Synthons for Complex Molecular Architectures

As a functionalized acetamide (B32628), 2,2-Dimethoxy-N-(1-phenylethyl)acetamide possesses several reactive sites that could theoretically allow it to serve as a versatile synthon. The dimethoxy acetal (B89532) group can be hydrolyzed under acidic conditions to reveal an aldehyde, which can then participate in various carbon-carbon bond-forming reactions. The amide linkage provides structural rigidity and the N-(1-phenylethyl) group introduces a chiral center.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.govmdpi.com In principle, this compound could be a precursor to such systems. Following hydrolysis of the acetal to the corresponding aldehyde, intramolecular cyclization reactions could be envisioned, potentially leading to the formation of five or six-membered rings, depending on the subsequent reaction partners and conditions. However, specific examples of its use in this capacity are not found in the current literature.

The synthesis of isoquinoline and pyrazinoisoquinoline scaffolds is of significant interest in medicinal chemistry. nih.govmdpi.com The use of acetamide derivatives in the construction of these ring systems is a known strategy. acs.org For this compound to act as a precursor, a synthetic route would likely involve the generation of an aldehyde from the dimethoxyacetyl group, followed by a series of reactions, such as a Pictet-Spengler or Bischler-Napieralski type reaction, with the phenylethyl portion of the molecule or an external aromatic ring. No specific studies detailing this transformation for this particular compound have been identified.

Role in Chiral Molecule Synthesis through Chiral Auxiliary Strategies

The defining feature of this compound for chiral synthesis is the presence of the 1-phenylethylamine (B125046) group. (S)-1-Phenylethylamine is a widely used chiral auxiliary and resolving agent in asymmetric synthesis. rsc.orgsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org

In the context of this compound, the chiral (1-phenylethyl) group could direct the stereoselective addition of nucleophiles to the molecule after a chemical modification, for instance, the conversion of the acetal to an enolate. The steric bulk of the phenyl group would block one face of the molecule, forcing the incoming reagent to attack from the less hindered side, thus creating a new stereocenter with a predictable configuration. After the desired stereoselective transformation, the chiral auxiliary (the 1-phenylethylamine group) could be cleaved and potentially recovered. While this is a well-established general strategy with other chiral auxiliaries like pseudoephedrine, nih.gov its specific application using this compound as the substrate is not documented.

Table 1: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical Application(s)
(S)-1-PhenylethylamineResolution of racemates, asymmetric synthesis
PseudoephedrineAsymmetric alkylation
Oxazolidinones (Evans Auxiliaries)Asymmetric aldol reactions, alkylations
CamphorsultamAsymmetric Diels-Alder reactions, alkylations

This table presents examples of common chiral auxiliaries to provide context for the potential role of the 1-phenylethylamine moiety.

Development of Novel Methodologies in Amidation Chemistry

Amidation, the formation of an amide bond, is one of the most fundamental reactions in organic chemistry. While this compound is itself an amide, its utility in developing new amidation methods is not immediately apparent from its structure. Research in this area typically focuses on new coupling reagents, catalysts, or reaction conditions to form amide bonds, rather than using a stable, pre-formed amide as a tool for methodology development. Therefore, it is unlikely that this specific compound would play a significant role in advancing amidation chemistry.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes for Related Acetylacetals

The pursuit of green chemistry principles is a driving force in modern synthetic methodology, and the synthesis of acetylacetals is no exception. Future research will likely focus on developing more environmentally benign and efficient routes to compounds like 2,2-Dimethoxy-N-(1-phenylethyl)acetamide. A significant area of development is the move towards solvent-free reaction conditions. researchgate.net Heterogeneous catalysis using acid or basic mesoporous molecular sieves, such as Al-SBA-15, has shown promise for preparing acetals and ketals without the need for solvents. researchgate.net

Furthermore, the emphasis on sustainability encourages the replacement of hazardous reagents and solvents with safer, bio-based alternatives. researchgate.net For instance, research into the alkylation of β-cyclodextrin highlights a two-step approach involving a more sustainable acetylation followed by reduction, which successfully substitutes toxic solvents like dichloromethane (B109758) with benign options such as anisole (B1667542). researchgate.net These strategies not only reduce waste and improve safety but can also lead to milder reaction conditions and reduced E-factors (a measure of waste produced). researchgate.net

Synthesis StrategyKey FeaturesPotential Advantages
Solvent-Free Synthesis Utilizes heterogeneous catalysts (e.g., Al-SBA-15) to proceed without a solvent medium. researchgate.netReduced environmental impact, simplified purification, potential for catalyst recycling.
Bio-Based Alternatives Employs renewable feedstocks and less toxic solvents (e.g., anisole instead of chlorinated solvents). researchgate.netImproved sustainability, lower toxicity, alignment with green chemistry principles. researchgate.net
Transesterification Uses reagents like vinyl acetate (B1210297) for acetylation, avoiding harsh traditional agents. researchgate.netMilder reaction conditions, reduced production of hazardous byproducts. researchgate.net

Exploration of Novel Reactivity Patterns and Chemical Transformations

While acetals are traditionally viewed as protecting groups for carbonyls, future research is poised to explore their broader utility as functional groups capable of undergoing novel chemical transformations. nii.ac.jp The reactivity of the oxocarbenium ion, a key intermediate in many acetal (B89532) substitution reactions, is a focal point of such investigations. researchgate.net Understanding the conformational preferences and stereoelectronic effects governing these intermediates can unlock new, highly selective reactions. researchgate.net

Emerging research trends point towards exploring acetal cleavage and substitution under varied conditions to achieve new synthetic outcomes. numberanalytics.com Methods being investigated include:

Acid-catalyzed hydrolysis for deprotection. numberanalytics.com

Oxidative cleavage , for example, using ozonolysis. numberanalytics.com

Reductive cleavage through methods like hydrogenolysis. numberanalytics.comnih.gov

The influence of remote functional groups on acetal reactivity is another promising avenue. Studies have shown that a distant carbonyl group can induce asymmetric induction in nucleophilic substitution reactions of acyclic acetals by forming a cyclic dioxocarbenium ion intermediate. researchgate.net This type of neighboring-group participation suggests that the reactivity of the acetylacetal moiety in compounds like this compound could be intricately controlled by other parts of the molecule.

Advanced Methodologies for Precision Stereochemical Control

Given the chiral nature of the 1-phenylethyl group in this compound, achieving precise control over stereochemistry is paramount for any potential applications. Future research will undoubtedly focus on advanced methodologies for enantioselective synthesis of related chiral N,N-acetals and acetylacetals. sciencedaily.com Current strategies that are ripe for further development include:

Chiral Auxiliary-Mediated Acetalization : This method uses a chiral auxiliary, such as a chiral diol, to guide the stereoselectivity of the acetalization reaction, often resulting in the formation of a single diastereomer. numberanalytics.com

Catalyst-Controlled Acetalization : The use of specialized catalysts, like chiral phosphoric acids, can effectively control the stereochemical outcome of the reaction. numberanalytics.comsciencedaily.com Recent studies have demonstrated highly stereoselective formation of chiral N,N-acetals using novel bis(imidazoline)-phosphoric acid catalysts. sciencedaily.com

Substrate-Controlled Acetalization : The inherent chirality within the substrate molecule itself can influence the stereochemistry of the acetal formation, where a nearby chiral center directs the approach of the incoming nucleophile. numberanalytics.com

The stereochemistry of the acetal itself can have unexpected and profound effects on subsequent reactions. For example, research has shown that isomeric acetals can exhibit dramatically different reactivity in reductive cleavage reactions, a phenomenon that can be rationalized by examining molecular models and the selective complexation of reagents to the least hindered acetal oxygen. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to scalable production is a critical challenge in chemical manufacturing. Flow chemistry, where reactions are performed in continuous streams through narrow tubing, offers significant advantages over traditional batch processing. nih.gov Its integration into the synthesis of complex molecules like acetylacetals is a major area of future development. numberanalytics.comacs.org

Benefits of flow chemistry include:

Enhanced Safety : Improved heat transfer and smaller reaction volumes minimize risks associated with exothermic reactions. nih.gov

Improved Scalability : Processes developed on a small scale can often be scaled up more directly and efficiently than batch reactions. nih.govvapourtec.com

Precise Reaction Control : Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to higher yields and purity. soci.orgresearchgate.net

Automation Potential : Flow reactors are readily integrated with automated systems for high-throughput synthesis, library generation, and reaction optimization. vapourtec.comresearchgate.net

Continuous flow processing has already been successfully applied to the synthesis of C-glycosyl compounds, which share structural features with acetals, demonstrating improvements in reaction time and stereoselectivity compared to batch procedures. nih.govacs.org The application of these automated platforms would enable the rapid optimization and production of this compound and related compounds. researchgate.net

ParameterBatch ProcessingFlow Chemistry
Scalability Often requires re-optimization at larger scales.More straightforward and predictable scaling. nih.gov
Safety Higher risk due to large volumes and potential for thermal runaway.Inherently safer with smaller volumes and superior heat transfer. nih.gov
Reaction Time Can be lengthy.Often significantly shorter due to higher temperatures and pressures. acs.org
Stereoselectivity Variable.Can be higher due to precise control over conditions. acs.org
Automation Difficult to fully automate.Easily integrated with automated systems for optimization and library synthesis. vapourtec.com

Deeper Mechanistic Understanding through Synergistic Spectroscopic and Computational Approaches

A fundamental understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. The future of research in this area lies in the synergy between advanced spectroscopic techniques and computational chemistry. For acetylacetal reactions, this involves elucidating the structure and behavior of key intermediates like oxocarbenium ions. researchgate.netmasterorganicchemistry.com

Spectroscopic techniques , particularly Nuclear Magnetic Resonance (NMR), are invaluable for characterizing reaction intermediates and products. researchgate.net Monitoring the conversion of a carbonyl group to an acetal can be achieved by observing the disappearance of the aldehyde proton peak (around 9.7 ppm) and the appearance of the acetal proton peak (around 5.6 ppm) in the ¹H NMR spectrum. researchgate.net

Computational studies complement experimental data by providing insights into reaction pathways, transition state energies, and conformational preferences that are difficult to observe directly. researchgate.net For instance, computational investigations have confirmed that open-form oxocarbenium ions, rather than three-membered ring halonium ions, are the reactive intermediates in certain acetal substitution reactions. researchgate.net Combining these computational models with kinetic studies allows for a detailed understanding of the stereoelectronic and electrostatic effects that dictate reactivity and selectivity. researchgate.netmasterorganicchemistry.com This deeper mechanistic knowledge will enable chemists to predict reaction outcomes with greater accuracy and design more efficient and selective syntheses for complex molecules.

Q & A

Q. How can low yields in DKR be diagnosed and corrected?

  • Methodological Answer : Common issues include enzyme denaturation (fixed by <50°C reactions) or catalyst deactivation (add antioxidants like BHT). Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane). If racemization stalls, increase hydrogen donor (2,4-dimethyl-3-pentanol) concentration or switch to Shvo’s catalyst derivatives .

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